5-Bromo-6-methoxypyrazin-2-amine
Description
Contextual Significance of Halogenated and Alkoxy-Substituted Heterocycles
Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are fundamental to the chemistry of life and industry. The introduction of halogen atoms (such as bromine, chlorine, or fluorine) and alkoxy groups (like methoxy) onto these rings significantly broadens their utility. beilstein-journals.org
Halogenated heterocycles are crucial intermediates in synthetic chemistry. beilstein-journals.org The carbon-halogen bond serves as a reactive handle, enabling a wide array of chemical transformations. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, frequently utilize halogenated aromatics to form new carbon-carbon bonds, a cornerstone of modern molecule construction. wikipedia.orgmdpi.com Furthermore, halogens can profoundly influence a molecule's conformation and electronic properties, which is a key consideration in drug design. nih.gov
Alkoxy groups, such as the methoxy (B1213986) group (–OCH₃), also play a critical role. They are electron-donating groups that can alter the reactivity of an aromatic ring. The presence and position of alkoxy substituents can impact a compound's lipophilicity, which affects its solubility and how it interacts with biological membranes. innospk.com In concert, halogen and alkoxy substituents on a heterocyclic frame create a multifunctional platform, offering chemists a versatile tool for building molecular diversity and achieving specific chemical or biological targets.
Overview of Pyrazine (B50134) Derivatives as Chemical Scaffolds
Pyrazines are a class of nitrogen-containing heterocyclic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. acs.org This arrangement makes the pyrazine ring electron-deficient and imparts unique reactivity. Pyrazine derivatives are recognized as privileged scaffolds in medicinal chemistry, meaning their core structure appears in a multitude of biologically active compounds. acs.org
The pyrazine nucleus is a key component in numerous natural products and synthetic pharmaceuticals. Its ability to participate in various chemical reactions allows it to be decorated with different functional groups, leading to diverse libraries of compounds for screening. rsc.org Researchers utilize pyrazine scaffolds to develop new therapeutic agents, including those with anticancer properties. acs.org The structural rigidity and defined geometry of the pyrazine ring provide a stable framework for orienting substituents in three-dimensional space to optimize interactions with biological targets.
Specific Research Focus on 5-Bromo-6-methoxypyrazin-2-amine
Within the broad family of substituted pyrazines, this compound (CAS Number: 1245649-92-6) emerges as a compound of significant interest for synthetic applications. chemscene.combldpharm.com It incorporates the key functional groups discussed previously: a pyrazine core, a bromine atom, a methoxy group, and an amine group.
This specific arrangement of substituents makes it a highly versatile building block.
The bromine atom at position 5 is a prime site for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. wikipedia.orglibretexts.org
The amino group at position 2 can act as a nucleophile or be transformed into other functional groups.
The methoxy group at position 6 electronically influences the reactivity of the pyrazine ring.
The strategic positioning of these groups allows for sequential and regioselective reactions, providing a controlled pathway for constructing more complex molecular architectures. This compound serves as a valuable intermediate for chemists aiming to synthesize novel compounds for materials science and pharmaceutical discovery.
Chemical Properties and Research Data
The utility of this compound in research is underpinned by its specific chemical properties and reactivity. As an intermediate, its value lies in its potential for transformation into more complex molecules.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1245649-92-6 |
| Molecular Formula | C₅H₆BrN₃O |
| Molecular Weight | 204.02 g/mol |
| Synonyms | 5-Bromo-6-methoxy-2-pyrazinamine |
Table 1: Chemical identification of this compound. chemscene.com
Reactivity and Research Applications
The primary application of this compound in a research context is as a reactant in multi-step organic synthesis. The different functional groups on the pyrazine ring exhibit distinct reactivities that can be exploited selectively.
Reactions at the Bromine Position: The bromine atom on the electron-deficient pyrazine ring is susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions and is an ideal handle for palladium-catalyzed cross-coupling reactions. rsc.orgacs.org The Suzuki-Miyaura coupling, for example, would allow for the formation of a new carbon-carbon bond at this position by reacting the compound with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This is a powerful method for creating biaryl structures or attaching complex side chains.
Reactions Involving the Amine Group: The 2-amino group can undergo a variety of reactions common to aromatic amines. It can be acylated, alkylated, or serve as a directing group for further substitutions on the ring. mdpi.com For instance, reaction with an acyl chloride would form an amide, which could alter the electronic properties of the molecule or serve as a precursor for further transformations.
The combination of these reactive sites makes this compound a valuable precursor for generating libraries of novel pyrazine derivatives for screening in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxypyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQHOEBVSAQBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 6 Methoxypyrazin 2 Amine
Synthetic Routes for 5-Bromo-6-methoxypyrazin-2-amine
The synthesis of this compound requires careful consideration of precursor selection and reaction sequencing to achieve the desired regiochemistry.
Precursor Identification and Starting Material Considerations
The synthesis of this compound can be approached from several starting materials, with the choice often depending on commercial availability and the desired synthetic strategy. A key precursor is 2-amino-6-methoxypyrazine (B112909) . This starting material already possesses the required amino and methoxy (B1213986) functionalities at the correct positions on the pyrazine (B50134) ring.
Alternatively, syntheses can commence from more basic pyrazine structures. For instance, 2-aminopyrazine (B29847) serves as a fundamental starting point. Another potential precursor is 2,6-dichloropyrazine , which can undergo sequential nucleophilic substitution reactions.
A plausible route could also involve starting with a dibrominated pyrazine derivative, such as 2-amino-3,5-dibromopyrazine , and selectively replacing one of the bromine atoms with a methoxy group. The regioselectivity of this substitution is a critical factor. nih.gov
| Starting Material | Rationale |
| 2-Amino-6-methoxypyrazine | Direct precursor with two of the three required functional groups in the correct positions. |
| 2-Aminopyrazine | A fundamental and readily available starting material for building complexity. thieme.de |
| 2,6-Dichloropyrazine | Allows for sequential nucleophilic substitutions to introduce the amino and methoxy groups. nih.gov |
| 2-Amino-3,5-dibromopyrazine | Offers a pathway through selective methoxylation, though controlling regioselectivity is key. nih.gov |
Reaction Pathways and Mechanistic Insights
A likely and efficient pathway to this compound involves the direct bromination of 2-amino-6-methoxypyrazine. The pyrazine ring is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. The directing effects of these groups are crucial for achieving the desired C5-bromination. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C3 and C5 positions are activated. The methoxy group is also an activating, ortho-, para-director. The combined directing effects would strongly favor bromination at the C5 position, which is para to the amino group and ortho to the methoxy group.
A common and effective brominating agent for such transformations is N-Bromosuccinimide (NBS) . organic-chemistry.orgwikipedia.org The reaction is typically carried out in a suitable solvent, such as a chlorinated solvent or acetonitrile. The use of NBS provides a source of electrophilic bromine under relatively mild conditions, minimizing potential side reactions that can occur with harsher brominating agents like elemental bromine. organic-chemistry.orgmasterorganicchemistry.com Studies on the regioselective bromination of 2-aminopyridines and 2-aminodiazines support the feasibility of this approach, where the position of bromination is controlled by the existing substituents on the ring. researchgate.netrsc.orgresearchgate.net
An alternative, though potentially less direct, route could start from 2-aminopyrazine. This would involve a two-step process:
Methoxylation: Introduction of the methoxy group at the C6 position. This can be challenging to achieve regioselectively.
Bromination: Subsequent bromination at the C5 position, as described above.
Another considered pathway begins with 2-amino-3,5-dibromopyrazine. nih.gov This would necessitate a regioselective nucleophilic aromatic substitution (SNAr) to replace the bromine at the 6-position (or what would become the 6-position after considering nomenclature) with a methoxy group. This can be achieved using sodium methoxide (B1231860) in a suitable solvent like methanol. However, controlling the regioselectivity to favor substitution at the desired position over the other bromine atom is a significant challenge and would likely depend on the electronic and steric environment of the two bromine atoms.
Optimization of Reaction Conditions and Yield
For the direct bromination of 2-amino-6-methoxypyrazine using NBS, optimization of reaction conditions is key to maximizing the yield and purity of this compound.
| Parameter | Conditions | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a mild and selective source of electrophilic bromine. organic-chemistry.orgwikipedia.org |
| Solvent | Acetonitrile, Dichloromethane | Inert solvents that are suitable for electrophilic aromatic substitution reactions. thieme.de |
| Temperature | Room Temperature | Often sufficient for the reaction to proceed without promoting side reactions. |
| Stoichiometry | 1.0-1.2 equivalents of NBS | Using a slight excess of NBS can help drive the reaction to completion, but a large excess should be avoided to prevent potential di-bromination. |
Derivatization and Analog Synthesis from this compound
The presence of a bromine atom and an amino group on the pyrazine ring of this compound makes it a versatile scaffold for the synthesis of a wide array of novel analogs through various chemical transformations.
Functional Group Interconversions and Modifications
The primary amino group and the bromo substituent are the main handles for derivatization.
N-Acylation: The amino group can be readily acylated using various acylating agents to form the corresponding amides. This is a common transformation to introduce a variety of substituents and to modify the electronic properties of the molecule. wikipedia.org For instance, reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of acid can yield the corresponding acetamide. mdpi.com
| Acylating Agent | Product |
| Acyl Halides (e.g., Acetyl Chloride) | N-(5-bromo-6-methoxypyrazin-2-yl)acetamide |
| Acid Anhydrides (e.g., Acetic Anhydride) | N-(5-bromo-6-methoxypyrazin-2-yl)acetamide |
Buchwald-Hartwig Amination: The bromine atom can be replaced with various nitrogen-based nucleophiles through a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgyoutube.comcapes.gov.brnih.govnih.gov This reaction is a powerful tool for forming new carbon-nitrogen bonds and allows for the introduction of a wide range of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
| Amine | Palladium Catalyst/Ligand | Product |
| Primary Alkylamine | Pd(dba)₂ / XPhos | 6-Methoxy-N⁵-alkylpyrazin-2,5-diamine |
| Secondary Amine | Pd₂(dba)₃ / BINAP | 5-(Dialkylamino)-6-methoxypyrazin-2-amine |
| Aniline | Pd(OAc)₂ / RuPhos | 6-Methoxy-N⁵-phenylpyrazin-2,5-diamine |
Synthesis of Novel Pyrazine-Based Analogs
The bromine atom serves as an excellent handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgyoutube.comnih.govillinois.edulibretexts.org This palladium-catalyzed reaction allows for the coupling of this compound with a wide variety of boronic acids or their esters, leading to the synthesis of 5-aryl, 5-heteroaryl, or 5-alkyl-substituted 2-amino-6-methoxypyrazines. These derivatives are of significant interest in the development of new therapeutic agents, particularly kinase inhibitors, where the pyrazine core can act as a key pharmacophore. nih.govnih.govpharmablock.com
| Boronic Acid/Ester | Palladium Catalyst/Ligand | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | 6-Methoxy-5-phenylpyrazin-2-amine |
| 3-Furylboronic acid | Pd(dppf)Cl₂ | 5-(Furan-3-yl)-6-methoxypyrazin-2-amine |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | 6-Methoxy-5-(pyridin-3-yl)pyrazin-2-amine |
The synthesis of such analogs is crucial in drug discovery programs for exploring the structure-activity relationship (SAR) and optimizing the biological activity of lead compounds. mdpi.com The ability to readily diversify the substituent at the 5-position makes this compound a highly valuable intermediate in the synthesis of libraries of novel pyrazine-based compounds for high-throughput screening.
Regioselective Synthesis Strategies
The synthesis of this compound, a molecule with a specific substitution pattern, necessitates a strategic approach to ensure the correct placement of the bromo, methoxy, and amine functional groups on the pyrazine ring. Regioselective synthesis is paramount in avoiding the formation of undesired isomers and maximizing the yield of the target compound. The synthetic routes typically involve a multi-step process, beginning with a pre-functionalized pyrazine core or by constructing the pyrazine ring from acyclic precursors, followed by sequential and regioselective introduction of the required substituents.
A common strategy for the synthesis of polysubstituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. However, for a highly substituted and electronically distinct compound like this compound, a more controlled approach starting from a pre-existing pyrazine ring is often favored. The regioselectivity of subsequent reactions is governed by the electronic nature of the substituents already present on the ring. The amino group at the C2 position is an activating ortho-, para-director, while the pyrazine nitrogen atoms are deactivating. This electronic landscape dictates the position of subsequent electrophilic substitution reactions.
One plausible regioselective pathway commences with 2-aminopyrazine. The amino group strongly activates the ring towards electrophilic substitution. Bromination of 2-aminopyrazine using a suitable brominating agent, such as N-Bromosuccinimide (NBS), is expected to proceed with high regioselectivity at the C5 position, which is para to the amino group and flanked by the two ring nitrogens, leading to the formation of 2-amino-5-bromopyrazine (B17997). sigmaaldrich.com The directing effect of the amino group is the dominant factor in this transformation.
Following the successful synthesis of 2-amino-5-bromopyrazine, the next critical step is the regioselective introduction of the methoxy group at the C6 position. This transformation can be challenging due to the presence of the bromo substituent. A nucleophilic aromatic substitution (SNAr) reaction is a viable approach. The reaction of 2-amino-5-bromopyrazine with a methoxylating agent, such as sodium methoxide, would be directed by the electron-withdrawing nature of the pyrazine ring nitrogens and the bromo substituent. However, direct methoxylation of 2-amino-5-bromopyrazine might not be straightforward and could lead to a mixture of products or require harsh reaction conditions.
A more refined strategy involves starting with a precursor where the C6 position is pre-functionalized for nucleophilic substitution. For instance, starting with a 2-amino-6-chloropyrazine (B134898) allows for a more controlled introduction of the methoxy group. The chlorine atom at C6 is a good leaving group for SNAr reactions. Subsequent bromination at the C5 position, activated by the amino group, would then yield the desired product. The synthesis of related compounds like 5-Bromo-6-chloro-pyrazin-2-amine has been reported, suggesting the feasibility of such an intermediate. sigmaaldrich.com
Another regioselective approach could involve the synthesis of 2-amino-6-methoxypyrazine as a key intermediate. This can be achieved through various methods, including the condensation of appropriate precursors or the functionalization of a pre-formed pyrazine ring. Once 2-amino-6-methoxypyrazine is obtained, the final step is the regioselective bromination at the C5 position. The combined activating and directing effects of the amino group at C2 and the methoxy group at C6 would strongly favor electrophilic attack at the C5 position.
The table below summarizes a potential regioselective synthetic sequence for this compound, highlighting the key transformations and typical reagents.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2-Aminopyrazine | N-Bromosuccinimide (NBS), Solvent (e.g., CH3CN) | 2-Amino-5-bromopyrazine | Regioselective Bromination |
| 2 | 2-Amino-5-bromopyrazine | Introduction of a leaving group at C6 (e.g., via halogenation) | 2-Amino-5-bromo-6-halopyrazine | Halogenation |
| 3 | 2-Amino-5-bromo-6-halopyrazine | Sodium methoxide (NaOCH3), Methanol (CH3OH) | This compound | Nucleophilic Aromatic Substitution (SNAr) |
An alternative and potentially more efficient regioselective strategy could start from 2,6-dichloropyrazine. Sequential nucleophilic substitution reactions can be employed. The first substitution with ammonia (B1221849) or an amino-group equivalent would likely occur at either the C2 or C6 position. Subsequent reaction with sodium methoxide would replace the second chlorine. The order of these substitutions would be critical for achieving the desired regiochemistry. Finally, regioselective bromination at the C5 position, directed by the amino and methoxy groups, would complete the synthesis.
The choice of specific reagents, solvents, and reaction temperatures is crucial in controlling the regioselectivity and maximizing the yield at each step. Detailed experimental optimization, guided by the electronic properties of the intermediates and the principles of heterocyclic chemistry, is essential for the successful synthesis of this compound.
Investigations into the Biological Activities of 5 Bromo 6 Methoxypyrazin 2 Amine and Its Derivatives
Exploration of Antimicrobial Potency
The pyrazine (B50134) core is a key feature of several established antimicrobial agents. Researchers have explored the modification of this scaffold, including the introduction of bromo and methoxy (B1213986) groups, to develop new compounds with enhanced or novel antimicrobial activities.
The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been significantly aided by the pyrazine-containing drug, pyrazinamide (B1679903) (PZA). This has spurred extensive research into pyrazinamide derivatives to combat drug-resistant strains and improve efficacy. While research specifically on 5-Bromo-6-methoxypyrazin-2-amine is limited, studies on related pyrazine derivatives provide valuable insights into their potential antimycobacterial effects.
Derivatives of pyrazinamide have shown a range of activities against M. tuberculosis. For instance, N-pyrazinoyl substituted amino acid esters have demonstrated significant activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) below 1.95 µg/mL. nih.gov The lipophilicity of these derivatives appears to be a crucial factor in their activity. nih.gov Other studies on N-benzylpyrazine-2-carboxamide derivatives have also yielded compounds with potent antimycobacterial activity, with MIC values as low as 4.6–10 μM against M. tuberculosis H37Rv. researchgate.net Furthermore, some 3-benzylaminopyrazine-2-carboxamides have shown MIC values ranging from 1.56 to 12.5 µg/mL against the same strain. researchgate.net These findings suggest that the pyrazine scaffold is a versatile platform for developing new antimycobacterial agents.
Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Test Organism | MIC Value |
|---|---|---|
| N-Pyrazinoyl-phenylglycine-Me ester | M. tuberculosis H37Ra | < 1.95 µg/mL |
| N-Alkyl derivatives of pyrazinamide | M. tuberculosis H37Rv | 1.56–12.5 µg/mL |
| 3-[(4-methyl benzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM |
| N-benzylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 4.6–10 μM |
The exploration of pyrazine derivatives has also extended to their potential as antifungal agents. While many pyrazine compounds show limited antifungal effects, certain structural modifications have led to promising results. For example, pyrazine-2-carboxylic acid derivatives linked to piperazine (B1678402) have demonstrated notable activity against Candida albicans, with some compounds exhibiting a MIC of 3.125 µg/mL. rjpbcs.com
Research into pyrazine analogs of chalcones has also been conducted. While many of these compounds were inactive or only weakly active against a range of fungal strains, some showed moderate potency against Trichophyton mentagrophytes. nih.gov Additionally, studies on pyrazinamidrazone derivatives have identified compounds with antifungal activity, with MIC values in the range of 16-128 µg/mL. researchgate.net These results indicate that while not universally potent, the pyrazine scaffold can be modified to yield compounds with significant antifungal properties.
Table 2: Antifungal Activity of Selected Pyrazine Derivatives
| Compound/Derivative Class | Test Organism | MIC Value |
|---|---|---|
| Pyrazine-2-carboxylic acid piperazine derivatives | C. albicans | 3.125 µg/mL |
| Pyrazinamidrazone derivatives | Various fungi | 16–128 µg/mL |
Enzyme Inhibition Studies
The biological effects of many compounds are rooted in their ability to inhibit specific enzymes. Research into this compound and its analogs has included investigations into their potential as enzyme inhibitors, a key strategy in drug development.
Falcipain-2 and falcipain-3 are cysteine proteases found in Plasmodium falciparum, the parasite responsible for malaria. These enzymes are crucial for the parasite's life cycle, making them attractive targets for antimalarial drugs. acs.org The inhibition of these enzymes often involves the covalent modification of the active site cysteine residue. nih.gov
While direct studies on this compound are not prevalent, research on other heterocyclic compounds provides a model for potential inhibition mechanisms. For instance, coumarin-containing pyrazoline derivatives have been designed as falcipain-2 inhibitors. nih.gov Docking studies have shown that these molecules can bind in a similar pattern to known inhibitors like epoxysuccinates. nih.gov The general mechanism of inhibition for many small molecules targeting cysteine proteases involves the nucleophilic attack of the catalytic cysteine on an electrophilic center in the inhibitor, leading to a reversible or irreversible covalent bond. nih.gov This understanding of falcipain inhibition provides a framework for the rational design of pyrazine-based inhibitors.
Beyond falcipain, derivatives of pyrazine and related heterocyclic structures have been investigated for their activity against other enzymatic targets. For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been identified as competitive inhibitors of alkaline phosphatase, with one derivative showing an IC50 of 1.469 µM. mdpi.com
In the context of anticancer research, various kinase enzymes are critical targets. Derivatives of imidazo[1,2-a]pyrazine (B1224502) have been shown to inhibit phosphodiesterase (PDE), which can lead to antiproliferative effects. nih.gov Furthermore, other heterocyclic compounds have been developed as inhibitors of receptor tyrosine kinases like EGFR and HER2, which are implicated in many cancers. nih.gov The ability of the pyrazine scaffold to be incorporated into molecules that inhibit such a diverse range of enzymes highlights its versatility in drug discovery.
Antiproliferative and Anticancer Research Applications
A significant area of investigation for pyrazine derivatives is their potential application in oncology. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells has been the subject of numerous studies.
Imidazo[1,2-a]pyrazine derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human leukemia (HEL) and megakaryoblastic (Dami) cells. nih.gov The antiproliferative effects of some of these compounds are linked to their ability to inhibit phosphodiesterase and increase intracellular cAMP levels, ultimately leading to cytotoxic and apoptotic effects. nih.gov
Pyrazoline derivatives have also shown promise as anticancer agents. Certain pyrazoline-based compounds have exhibited potent antiproliferative activity and have been investigated as dual inhibitors of EGFR and HER-2. nih.gov For instance, one such derivative demonstrated IC50 values of 0.126 µM and 0.061 µM against EGFR-TK and HER2, respectively. nih.gov Similarly, 5-pyrazolone derivatives have shown antiproliferative activity against human leukemia HL-60 cells, with some copper(II) complexes of these ligands showing IC50 values as low as 0.24 μM. indexcopernicus.com
Table 3: Antiproliferative Activity of Selected Pyrazine and Related Derivatives
| Compound/Derivative Class | Cell Line | IC50 Value |
|---|---|---|
| Pyrazoline derivative (dual EGFR/HER-2 inhibitor) | EGFR-TK | 0.126 µM |
| Pyrazoline derivative (dual EGFR/HER-2 inhibitor) | HER2 | 0.061 µM |
| Copper(II) complex of a 5-pyrazolone derivative | Human Leukemia HL-60 | 0.24 μM |
| Imidazo[1,2-a]pyrazine derivative (SCA41) | Dami cells | Inhibited cell growth |
| Imidazo[1,2-a]pyrazine derivative (SCA44) | Dami cells | Inhibited cell growth |
Impact on Photosynthesis Inhibition
While direct studies on this compound are not extensively detailed in available research, the impact of bromo-substituted aromatic compounds on photosynthesis is a recognized area of investigation. Photosynthesis inhibitors disrupt the process by which plants convert light energy into chemical energy, typically by binding to specific sites within the photosystem II (PSII) complex in plant chloroplasts. umn.edu This interference can lead to a halt in the plant's energy production and, in many cases, rapid death due to the formation of secondary toxic substances. umn.edu
Research into other brominated compounds provides insight into potential mechanisms. For instance, studies on 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides have shown that they inhibit photosynthetic electron transport (PET). researchgate.net The inhibitory effectiveness of these compounds was found to be dependent on both their lipophilicity and the electronic properties of substituents on the N-phenyl ring. researchgate.net Using electron paramagnetic resonance (EPR) spectroscopy, the site of action for these benzamides was identified on the donor side of PSII. researchgate.net Fluorescence spectroscopy also confirmed that these compounds interact with chlorophyll (B73375) a and aromatic amino acids within the pigment-protein complexes of PSII. researchgate.net
Injury symptoms in plants treated with such inhibitors often include yellowing between the veins (chlorosis) and tissue death (necrosis), starting from the leaf edges and moving inwards. umn.edu The speed at which these symptoms appear is typically accelerated by sunny conditions. umn.edu
Table 1: Photosynthesis Inhibition by Brominated Benzamide Derivatives
| Compound Class | Derivative Example (R-substituent) | Inhibition Potency (IC₅₀) | Site of Action |
| 5-Bromo-2-hydroxy-N-phenylbenzamides | R = 3-F | 4.3 μmol dm⁻³ | Donor side of Photosystem II researchgate.net |
| 3,5-Dibromo-2-hydroxy-N-phenylbenzamides | R = 3-Cl | 8.6 μmol dm⁻³ | Donor side of Photosystem II researchgate.net |
Receptor Antagonism and Agonism Potential
The potential for pyrazine derivatives to act as receptor antagonists or agonists is an area of significant interest in drug discovery, although specific data for this compound is limited. However, research on structurally related compounds highlights the promise of the pyrazine scaffold. For example, certain chloropyrazine derivatives have been identified as having a desirable dual-activity profile for muscarinic receptors. mdpi.com
One such compound, L-689,660, displays activity as a muscarinic M₁ receptor agonist while also acting as an M₂ receptor antagonist. mdpi.com This particular combination is considered a potential therapeutic strategy for conditions like Alzheimer's disease. mdpi.com The agonist activity at M₁ receptors is sought to enhance cognitive function, while the antagonist activity at presynaptic M₂ autoreceptors is thought to increase the release of the neurotransmitter acetylcholine. mdpi.com The investigation of such molecules demonstrates that the pyrazine ring system can be successfully modified to achieve specific and complex interactions with therapeutic receptor targets. mdpi.com
Table 2: Receptor Activity of a Related Pyrazine Derivative
| Compound | Receptor Target | Activity Profile | Potential Therapeutic Application |
| L-689,660 (a chloropyrazine) | Muscarinic M₁ | Agonist | Alzheimer's Disease mdpi.com |
| Muscarinic M₂ | Antagonist | Alzheimer's Disease mdpi.com |
General Bioactivity Screening and Discovery Programs
General bioactivity screening programs often investigate libraries of heterocyclic compounds for a wide range of potential therapeutic uses. While specific screening data for this compound is not widely published, studies on closely related structural analogs, such as 2-amino-5-bromo-pyrimidinones, provide valuable insights. These pyrimidinones (B12756618) share a similar 2-amino-5-bromo substituted heterocyclic core.
A notable lead compound from this related series, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, has been identified as possessing an interesting spectrum of biological activities, including immunomodulatory, antiviral, and antitumor properties. nih.gov Further research involved the synthesis of a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with different substituents at the C-6 position to evaluate their antiviral activity. nih.gov While some of these derivatives showed activity against various virus strains in cell cultures, it was noted that their effective concentrations were often close to their toxicity thresholds. nih.gov Such discovery programs, which perform structural variations on a core scaffold, are crucial for identifying lead candidates and understanding structure-activity relationships for new therapeutic agents. nih.gov
Table 3: Bioactivity Profile of a Structurally Related Pyrimidinone
| Compound | Bioactivity Screened | Reported Activities |
| 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone | Antiviral, Antitumor, Immunomodulatory | Possesses antiviral, antitumor, and immunomodulatory activity. nih.gov |
| 6-Substituted 2-amino-5-bromo-4(3H)-pyrimidinone Derivatives | Antiviral | Active against various virus strains, but often near toxic levels. nih.gov |
Structure Activity Relationship Sar Elucidation for 5 Bromo 6 Methoxypyrazin 2 Amine Derivatives
Influence of Halogenation on Biological Activity
The presence and nature of a halogen atom on a pharmacologically active scaffold can significantly modulate its biological profile through various mechanisms, including steric, electronic, and hydrophobic effects. In the context of kinase inhibitors, halogen bonds—non-covalent interactions between a halogen atom and a Lewis base—can contribute to binding affinity and selectivity.
While specific studies systematically varying the halogen at the 5-position of 6-methoxypyrazin-2-amine are scarce, research on related heterocyclic kinase inhibitors provides valuable insights. For instance, in the development of pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors, the introduction of a bromine atom at a key position was found to influence both the specificity and potency of receptor tyrosine kinase inhibition. drugbank.com Similarly, in a series of 4-aminoquinoline-based RIPK2 inhibitors, a bromine atom at the C6 position was retained to maintain a halogen bond interaction with a serine residue in the kinase's ATP-binding site. tandfonline.com
The following table illustrates the general impact of halogen substitution on the activity of various kinase inhibitors, which may be analogous to the trends for 5-bromo-6-methoxypyrazin-2-amine derivatives.
| Compound Series | Halogen Substitution | Observed Effect on Biological Activity |
| Pyrrolo[2,3-d]pyrimidines | 3-bromoaniline moiety | Influenced specificity and potency of RTK inhibition. drugbank.com |
| 4-Aminoquinolines | 6-bromo | Maintained interaction with Ser25 in RIPK2. tandfonline.com |
| Pyrazolo[1,5-a]pyridines | Phenyl ring substitutions | Limited substitutions tolerated for PI3 kinase activity. nih.gov |
It is plausible that the bromine atom in this compound derivatives plays a crucial role in orienting the molecule within the target's active site and could be a key determinant of binding affinity and selectivity.
Role of Methoxy (B1213986) Substituents in Molecular Interactions
The methoxy group is a common substituent in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov It can act as a hydrogen bond acceptor and its methyl group can engage in hydrophobic interactions. The position and orientation of the methoxy group are often critical for optimal biological activity.
In a study of aminopyrazine inhibitors of the mitotic kinase Nek2, a trimethoxyphenyl group was found to lie at the entrance of the ATP pocket, with the phenyl ring making hydrophobic contacts. nih.govnih.gov Interestingly, a single methoxy group was observed to be positioned above glycine (B1666218) residues in the glycine-rich loop, highlighting its specific interaction. nih.gov Research on ALK2 inhibitors with a 3,4,5-trimethoxyphenyl group revealed that the 4-methoxy group was largely dispensable, while the 3- and 5-methoxy groups were more critical for maintaining potency.
For this compound, the 6-methoxy group is likely to play a significant role in molecular interactions. Its proximity to the 2-amine group could influence the electronic properties of the pyrazine (B50134) ring and its ability to form hydrogen bonds with the kinase hinge region.
Contribution of the Amine Moiety to Pharmacological Profiles
The 2-aminopyrazine (B29847) moiety is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atoms of the pyrazine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. pharmablock.com
The pharmacological profile of pyrazine derivatives is often heavily influenced by the amine moiety. For instance, in a series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, methylation of the amine groups had a profound effect on the inhibitory data against receptor tyrosine kinases. drugbank.com In another study on 6-amino-1,3,5-triazine derivatives as BTK inhibitors, this core scaffold was essential for the observed biological activity. nih.gov
The 2-amine group in this compound is therefore predicted to be a critical determinant of its pharmacological profile, primarily through its role in anchoring the molecule to the hinge region of target kinases.
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis helps in understanding the spatial arrangement of functional groups and their ability to interact with a biological target. For kinase inhibitors, adopting a specific bioactive conformation is often a prerequisite for high-affinity binding.
The planarity of the pyrazine ring, combined with the rotational freedom of the methoxy and amine substituents, will dictate the accessible conformations of this compound derivatives. The bioactive conformation will be the one that optimizes the key interactions with the target kinase, including the hydrogen bonds from the 2-amine group and any interactions involving the bromine and methoxy substituents.
Lipophilicity and its Correlation with Biological Response
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. A balance between lipophilicity and hydrophilicity is often required for optimal drug-like properties.
In the context of kinase inhibitors, lipophilicity can affect cell permeability and access to the intracellular target. A study on pyrazolo-pyrimidine tyrosine kinase inhibitors investigated the correlation between lipophilicity, permeability, and biological activity. nih.govsigmaaldrich.com The results suggested that for some compounds, lipophilicity and passive diffusion were not the primary drivers of activity, indicating the involvement of other factors such as specific target interactions. nih.govsigmaaldrich.com In another study on pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors, quantitative structure-activity relationship (QSAR) analysis was used to rationalize the observed SAR, which would include lipophilic contributions. acs.org
The table below presents hypothetical LogP values for a series of related compounds to illustrate the potential impact of substituents on lipophilicity.
| Compound | R1 | R2 | R3 | Hypothetical LogP |
| 1 | H | OCH3 | NH2 | 1.5 |
| 2 | Br | OCH3 | NH2 | 2.3 |
| 3 | Cl | OCH3 | NH2 | 2.1 |
| 4 | Br | H | NH2 | 2.0 |
| 5 | Br | OCH3 | NHCH3 | 2.6 |
Computational Chemistry and Molecular Modeling Approaches for 5 Bromo 6 Methoxypyrazin 2 Amine
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a pyrazine (B50134) derivative, and its protein target.
Research on pyrazine-based molecules has frequently employed molecular docking to explore their therapeutic potential. For instance, in the search for novel anticancer agents, imidazo[1,5-a]pyrazin derivatives were subjected to reverse molecular docking studies, which suggested that Janus kinases (JAKs) are potent targets for these compounds due to their low-energy binding conformations within the kinase domain. nih.gov Similarly, docking studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as potential PIM-1 kinase inhibitors revealed key interactions. These studies highlighted that hydrogen bonds with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 within the catalytic pocket of PIM-1K are significant for ligand-receptor binding. japsonline.com
In another study focusing on Alzheimer's disease, pyrazine-based compounds were docked against acetylcholinesterase. The results explored the binding interactions of these ligands within the active site of the enzyme, providing a rationale for their observed inhibitory activity. doaj.orgresearcher.life Furthermore, the binding affinities of 2-bromo-5-methylpyridine, a related heterocyclic compound, with breast cancer protein markers like human estrogen receptor (1ERE), estrogen sulfotransferase (1AQU), and human progesterone (B1679170) receptor (4OAR) were calculated, showing binding energies of -5.1, -5.4, and -5.4 Kcal/mol, respectively. niscpr.res.in These examples underscore the utility of molecular docking in identifying key interacting residues and predicting the binding affinity of pyrazine derivatives to various biological targets.
Table 1: Examples of Molecular Docking Studies on Pyrazine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyrazin derivatives | Janus Kinases (JAKs) | Not specified | nih.gov |
| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | japsonline.com |
| Pyrazine-based scaffolds | Acetylcholinesterase | Not specified | doaj.orgresearcher.life |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are crucial for predicting the activity of new compounds and for understanding the structural features that are important for their function.
For pyrazine derivatives, QSAR studies have been effectively used to correlate their structural properties with various biological activities. For example, the tuberculostatic potency of pyrazine carbothioamides was found to be dependent on parameters related to both the size of the substituent and the electronic properties of the molecule. A statistically significant QSAR equation was derived that described about 71% of the variance in activity based on the molar refractivity of the substituent and the wavelength of maximum absorption. nih.gov
In the context of anticancer research, QSAR models for pyrazine derivatives as antiproliferative agents against the BGC-823 cell line have been developed using multiple linear regression (MLR) and artificial neural network (ANN) methods. semanticscholar.orgresearchgate.net These studies showed a high correlation between the experimental and predicted activity values, indicating the good quality of the derived models. The results suggested that ANN techniques could be more significant than MLR models for this class of compounds. semanticscholar.orgresearchgate.net Similarly, a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors indicated that the incorporation of strong electron-withdrawing groups into the pyrazine ring leads to a decrease in inhibitory activity. japsonline.com
Table 2: QSAR Modeling Approaches for Pyrazine Derivatives
| Compound Series | Biological Activity | Modeling Technique | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pyrazine carbothioamides | Tuberculostatic | Not specified | Activity depends on substituent size and electronic properties. | nih.gov |
| Pyrazine derivatives | Antiproliferative (BGC-823) | MLR, ANN | High correlation between experimental and predicted activity. | semanticscholar.orgresearchgate.net |
Prediction of Binding Affinities and Pharmacokinetic Parameters
In silico prediction of binding affinities and pharmacokinetic parameters, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is a critical step in the early stages of drug discovery. These computational methods help in assessing the drug-like properties of a compound.
Studies on novel pyrazine-based molecules have included in silico ADMET profiling to evaluate their potential as therapeutic agents. doaj.orgresearcher.life These predictions help to ascertain whether the potent scaffolds possess drug-like properties, which is crucial for their further development. For instance, an ADME analysis was performed on a pyrazine-2-carbohydrazonamide ligand and its coordination compounds, suggesting potent biological activity and an increased likelihood of crossing the blood-brain barrier for the complexed forms. mdpi.com
The prediction of such parameters is often based on a set of molecular descriptors calculated from the compound's structure. These can include properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, which are all considered in established guidelines for drug-likeness.
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach is often coupled with the design of virtual libraries, which are collections of hypothetical compounds generated based on a common scaffold.
This strategy has been successfully applied to pyrazine derivatives. For example, a pharmacophore model generated from a 3D-QSAR study of 3-(pyrazin-2-yl)-1H-indazole derivatives was used to screen the ZINC database for potential PIM-1 kinase inhibitors. This virtual screening led to the identification of four top-ranked compounds that exhibited binding interactions similar to known inhibitors. japsonline.com
The design and synthesis of novel molecules are often guided by such computational approaches. The synthesis of pyrazine-based novel molecules (1–15) for evaluation as anti-Alzheimer, anti-bacterial, and anti-fungal agents was complemented by molecular docking and ADMET prediction studies to rationalize their biological activities and assess their drug-like characteristics. doaj.orgresearcher.life
Conformational Dynamics and Molecular Mechanics Studies
Understanding the three-dimensional structure and conformational flexibility of a molecule is essential for comprehending its interactions with biological targets. Computational methods like density functional theory (DFT) and molecular mechanics are employed for this purpose.
For pyrazine and its derivatives, quantum chemistry methods have been used to obtain accurate molecular structures and predict various properties. semanticscholar.orgresearchgate.net Studies have utilized DFT and ab initio methods to calculate electronic structures, bond lengths, dipole moments, and heats of formation. semanticscholar.orgresearchgate.net For example, the analysis of natural bond orbitals (NBO) can reveal information about charge distribution, with nitrogen atoms typically having negative charges, making them susceptible to electrophilic attack. semanticscholar.org
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromo-6-methoxypyrazin-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
In a typical ¹H NMR spectrum of this compound, specific signals corresponding to each type of proton are expected. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The pyrazine (B50134) ring possesses a single aromatic proton, which would appear as a singlet due to the absence of adjacent protons for coupling.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring would resonate in the aromatic region of the spectrum, with their exact chemical shifts influenced by the attached substituents (bromo, methoxy, and amino groups). The methoxy group's carbon would appear as a single peak in the aliphatic region. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. While specific, experimentally determined spectral data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of similar structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure-spectra correlations. Actual experimental values may vary.
| Spectrum Type | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Pyrazine-H | ~7.5-8.0 | Singlet (s) |
| Amine (-NH₂) | Variable (broad) | Broad Singlet (br s) | |
| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet (s) | |
| ¹³C NMR | C-2 (C-NH₂) | ~155-160 | - |
| C-3 (C-H) | ~125-130 | - | |
| C-5 (C-Br) | ~110-115 | - | |
| C-6 (C-OCH₃) | ~150-155 | - | |
| Methoxy (-OCH₃) | ~55-60 | - |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₆BrN₃O), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.
The mass spectrum would prominently feature the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule. For this compound, the expected molecular ion peaks would be around m/z 203 and 205.
Further fragmentation analysis can provide structural information. Common fragmentation pathways might include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a carbonyl group (CO).
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular ion with ⁷⁹Br isotope | ~202.97 |
| [M+2]⁺ | Molecular ion with ⁸¹Br isotope | ~204.97 |
| [M-CH₃]⁺ | Loss of a methyl group | ~187.96 / 189.96 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction during synthesis. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the separation of starting materials, intermediates, and the final product can be visualized, often under UV light. researchgate.net The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
Column Chromatography is a preparative technique used for the isolation and purification of the compound on a larger scale. researchgate.net The crude product is loaded onto a column packed with a stationary phase like silica gel, and a solvent or solvent mixture is passed through to elute the components at different rates, allowing for the collection of the pure compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining the purity of the final product with high precision. In HPLC, the compound is dissolved in a solvent and pumped through a column under high pressure. A detector measures the compound as it elutes, producing a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity, which is often expected to be greater than 95-98% for research-grade chemicals. sigmaaldrich.com GC can be used for volatile compounds and provides similar purity assessment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density can be mapped, and the exact positions of the atoms, bond lengths, and bond angles can be determined.
For this compound, a successful crystal structure analysis would confirm the planarity of the pyrazine ring and provide precise measurements of the C-Br, C-N, C-O, and C-C bond lengths. It would also reveal the conformation of the methoxy and amino groups relative to the ring and detail the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
While detailed crystallographic data for the specific title compound is not publicly documented, studies on analogous molecules like 5-Bromo-N-methylpyrimidin-2-amine have provided such insights for similar heterocyclic systems. nih.gov The data obtained from an X-ray analysis of this compound would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.
Future Perspectives and Research Directions
Development of Novel 5-Bromo-6-methoxypyrazin-2-amine Analogs for Enhanced Bioactivity
The core structure of this compound provides a fertile ground for the generation of novel analogs with potentially enhanced biological activities. The strategic modification of its functional groups—the bromine atom, the methoxy (B1213986) group, and the amine group—can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new analogs. nih.govnih.gov For instance, the bromine atom at the 5-position can be replaced with other halogens (chlorine, fluorine) or with various aryl or alkyl groups through cross-coupling reactions to explore the impact on biological targets. mdpi.com The methoxy group at the 6-position could be varied to other alkoxy groups or replaced with bioisosteric functionalities to modulate metabolic stability and binding interactions. Furthermore, the 2-amine group can be acylated, alkylated, or incorporated into larger heterocyclic systems to expand the chemical space and explore new interactions with biological macromolecules.
Recent research on related pyrazine (B50134) and pyrimidine (B1678525) derivatives has demonstrated that such modifications can lead to potent inhibitors of various enzymes and receptors. For example, substituted pyrazines have been investigated as FGFR inhibitors for cancer therapy, and trisubstituted pyrimidines have shown promise as CDK9 inhibitors. nih.govcardiff.ac.uk These studies provide a roadmap for the rational design of novel this compound analogs.
Table 1: Potential Modifications of this compound and Their Rationale
| Position | Current Group | Potential Modifications | Rationale for Modification |
| 5 | Bromo | Other Halogens (Cl, F), Aryl groups, Alkyl groups, Cyano group | Explore steric and electronic effects on target binding; enhance potency. |
| 6 | Methoxy | Other Alkoxy groups, Thioether, Amino groups | Modulate lipophilicity, metabolic stability, and hydrogen bonding capacity. |
| 2 | Amino | Acylation, Alkylation, Sulfonylation, Urea/Thiourea formation | Introduce new pharmacophoric features; improve target interaction and selectivity. |
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.gov The integration of this compound and its derivatives into HTS campaigns can accelerate the identification of new lead compounds.
Libraries of this compound analogs can be synthesized using combinatorial chemistry approaches and screened against a wide array of biological targets. The development of robust and sensitive HTS assays is a prerequisite for such endeavors. For instance, cell-based assays can be employed to assess the antiproliferative activity of these compounds against various cancer cell lines, while biochemical assays can be used to determine their inhibitory effects on specific enzymes. nih.govnih.gov
The data generated from HTS can provide valuable insights into the bioactivity of this class of compounds and guide further optimization efforts. Furthermore, the use of DNA-encoded library (DEL) technology could allow for the screening of an even larger and more diverse set of this compound derivatives, significantly expanding the scope of drug discovery efforts. acs.org
Exploration of Unconventional Biological Targets
While pyrazine derivatives have been traditionally explored for their antimicrobial and anticancer properties, there is a growing interest in investigating their potential against a broader range of biological targets. nih.gov The unique electronic and structural features of this compound make it an interesting candidate for screening against unconventional targets.
These could include enzymes and receptors involved in neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. For example, pyrazine-containing compounds have been investigated for their effects on targets such as topoisomerase II and various kinases. nih.govnih.gov Exploring the activity of this compound and its analogs against such targets could unveil novel therapeutic applications.
Furthermore, phenotypic screening, which assesses the effect of compounds on cellular or organismal phenotypes, can be a valuable approach to identify novel biological activities without a preconceived target. This approach has the potential to uncover unexpected therapeutic opportunities for this class of compounds.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve sustainability. mdpi.com The synthesis of this compound and its analogs can benefit from the adoption of greener synthetic methodologies.
Recent advances in synthetic organic chemistry, such as C-H functionalization, offer more atom-economical routes to functionalized pyrazines. mdpi.com Applying these modern synthetic strategies to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
Cross-Disciplinary Research Initiatives and Collaborative Opportunities
The full therapeutic potential of this compound can be best realized through cross-disciplinary research initiatives and collaborations. Bringing together experts from medicinal chemistry, chemical biology, pharmacology, and computational chemistry can foster innovation and accelerate the drug discovery process.
Collaborations between academic research groups and pharmaceutical companies can provide access to specialized resources, such as large compound libraries and advanced screening platforms. nih.gov Virtual screening and computational modeling can be employed to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogs, thereby prioritizing synthetic efforts.
International collaborations can also play a crucial role in advancing research on this compound by leveraging diverse expertise and resources. Such collaborative efforts are essential for translating promising laboratory findings into tangible therapeutic benefits.
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-6-methoxypyrazin-2-amine, and how do reaction conditions influence yields?
The compound can be synthesized via Suzuki cross-coupling (using palladium catalysts and arylboronic acids) or substitution reactions targeting the bromine atom. For example, one method involves reacting 5-bromo-2-methylpyridin-3-amine under mild conditions with arylboronic acids, achieving moderate-to-good yields . Alternative routes include diazotization and halogenation steps, as demonstrated in a protocol using THF, HBr, and NaNO₂ at 0°C, yielding 79% product after purification . Key factors affecting yields include temperature control (e.g., maintaining 0°C to avoid side reactions), reagent stoichiometry (e.g., 2.5 eq. NaNO₂), and purification methods (e.g., flash chromatography on C18 columns) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Used to confirm substitution patterns on the pyrazine ring. For example, δ 146.84 ppm (¹³C) corresponds to nitrogen-bound carbons, while δ 136.49 ppm indicates bromine-substituted positions .
- X-ray crystallography : SHELX software is widely used for structural validation, particularly for resolving ambiguities in stereochemistry or bond angles .
- High-resolution mass spectrometry (HRMS) : Essential for verifying molecular formula (C₅H₆BrN₃O) and detecting impurities.
Intermediate to Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic methods or analytical data?
Contradictions often arise from differing reaction conditions (e.g., solvent polarity, catalyst loading) or purification protocols. For example:
- Suzuki coupling vs. diazotization : The former is preferable for scalability, while the latter offers higher regioselectivity for bromine substitution .
- Analytical discrepancies : Cross-validate NMR data with computational tools (e.g., DFT calculations) or compare with structurally similar compounds (e.g., 5-Bromo-N-propylpyrazin-2-amine) to identify positional isomerism .
Q. What experimental strategies are recommended for assessing the compound’s biological activity?
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against model organisms (e.g., E. coli or S. aureus).
- Mechanistic studies : Use fluorescence quenching or SPR (Surface Plasmon Resonance) to study interactions with biomolecular targets (e.g., DNA or enzymes) .
- Comparative analysis : Benchmark against analogs (e.g., 5-Bromo-2-hydroxy-4-methylbenzoic acid) to correlate substituent effects with bioactivity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?
- DFT calculations : Predict electron density maps to identify reactive sites (e.g., bromine for nucleophilic substitution).
- Molecular docking : Simulate binding to target proteins (e.g., kinases) to prioritize derivatives for synthesis.
- QSAR (Quantitative Structure-Activity Relationship) : Use datasets from analogs (e.g., 5-Bromo-3-chloro-N-methylpyrazin-2-amine) to model substituent effects on lipophilicity (logP) or bioavailability .
Q. What are the challenges in handling this compound’s instability, and how can they be mitigated?
- Decomposition risks : The bromine atom and methoxy group make the compound prone to hydrolysis under acidic/alkaline conditions. Stabilize by storing in anhydrous solvents (e.g., THF) at -20°C .
- Light sensitivity : Use amber vials and inert atmospheres (N₂/Ar) during reactions .
- Analytical validation : Regularly check purity via HPLC (C18 columns, acetonitrile/water gradient) to detect degradation products.
Methodological Best Practices
Q. How should researchers design experiments to optimize synthetic protocols?
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading in a factorial design to identify optimal conditions.
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Scale-up considerations : Prioritize methods with fewer purification steps (e.g., Suzuki coupling over diazotization) for industrial relevance .
Q. What ethical and safety protocols are critical when working with this compound?
- Toxicity management : Assume neurotoxic potential (based on structural analogs) and use fume hoods, gloves, and eye protection .
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
- Regulatory compliance : Adhere to REACH and OSHA guidelines for handling hazardous intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
